

Physicochemical properties of (R)-5,7-Difluorochroman-4-ol

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Compound of Interest

Compound Name: *5,7-Difluorochroman-4-ol*

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An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: Physicochemical Properties, Synthesis, and Analytical Characterization

Authored by: Gemini, Senior Application Scientist Abstract

(R)-5,7-Difluorochroman-4-ol (CAS No: 1270294-05-7) is a chiral fluorinated chromanol that has emerged as a pivotal building block in modern medicinal chemistry.^{[1][2]} Its structural features, particularly the fluorine substitutions and the specific (R)-stereochemistry at the C4 position, impart unique physicochemical properties that are highly advantageous for drug design.^{[1][3]} This technical guide provides a comprehensive exploration of the core physicochemical properties of (R)-5,7-Difluorochroman-4-ol, offering in-depth analysis, field-proven experimental insights, and detailed protocols for its characterization. The primary application driving interest in this molecule is its role as a crucial intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.^{[1][2][4][5]} This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.

Molecular Identity and Structural Elucidation

The functionality and interaction of (R)-5,7-Difluorochroman-4-ol with biological targets are fundamentally dictated by its three-dimensional structure.^[1] The molecule features a chroman

core, a heterocyclic system consisting of a dihydropyran ring fused to a benzene ring. The key distinguishing features are the two fluorine atoms at the 5 and 7 positions of the aromatic ring and a hydroxyl group at the chiral center (C4) in the (R) configuration.[2][3]

The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics highly sought after in drug development.[3] The hydroxyl group serves as a critical handle for further chemical derivatization and as a hydrogen bond donor, which can be crucial for its reactivity and binding interactions.[1][3]

Caption: Chemical Structure of (R)-5,7-Difluorochroman-4-ol.

Core Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The key identifiers for this compound are summarized below.

Identifier	Value	Source(s)
IUPAC Name	(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol	[2][6]
CAS Number	1270294-05-7	[1][2][7]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[2][6][7]
SMILES	O[C@H]1CCOC2=CC(F)=C C(F)=C12	[2][8]
InChI Key	HGTYMLFMXKYIQW-SSDOTTWSA-N	[2][6]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from synthesis and formulation to its ultimate biological activity. While extensive experimental data for (R)-5,7-Difluorochroman-4-ol is not publicly available, a combination of reported data and high-quality computational predictions provides a strong working profile.[7]

Property	Value	Type	Source(s)
Molecular Weight	186.16 g/mol	Experimental	[2] [7] [9]
Appearance	White to off-white solid	Experimental	[2]
Boiling Point	228.4 ± 40.0 °C	Predicted	[2] [9]
Density	1.402 ± 0.06 g/cm³	Predicted	[2] [9]
pKa	13.09 ± 0.20	Predicted	[7] [9] [10]
LogP (XLogP3-AA)	1.78	Predicted	[7] [8] [11]

Solubility Profile

Expert Insight: Quantitative solubility data in common laboratory solvents is not widely published for (R)-5,7-Difluorochroman-4-ol.[\[7\]](#) The predicted LogP of 1.78 suggests moderate lipophilicity, indicating that it is likely to be more soluble in organic solvents than in aqueous media. For drug development, understanding solubility is non-negotiable as it impacts reaction kinetics, purification, and bioavailability.

Protocol: Small-Scale Solubility Determination The causality behind this protocol is to efficiently screen for suitable solvent systems for chromatography, reaction, or formulation without consuming large quantities of the material.

- Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of (R)-5,7-Difluorochroman-4-ol into several vials.
- Solvent Addition: To each vial, add a common laboratory solvent (e.g., Methanol, Ethanol, DMSO, Ethyl Acetate, Dichloromethane, Water) in small, precise increments (e.g., 100 µL).
- Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution against a dark background.
- Quantification: Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility in mg/mL.

- Rationale: This pragmatic approach provides the necessary data to select an appropriate solvent for subsequent, larger-scale processes like purification via column chromatography or setting up a reaction.[\[7\]](#)

Stability and Recommended Storage

(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions.[\[7\]](#)

However, its structure contains functional groups susceptible to degradation. The hydroxyl group can be oxidized, and the overall molecule is sensitive to certain conditions.

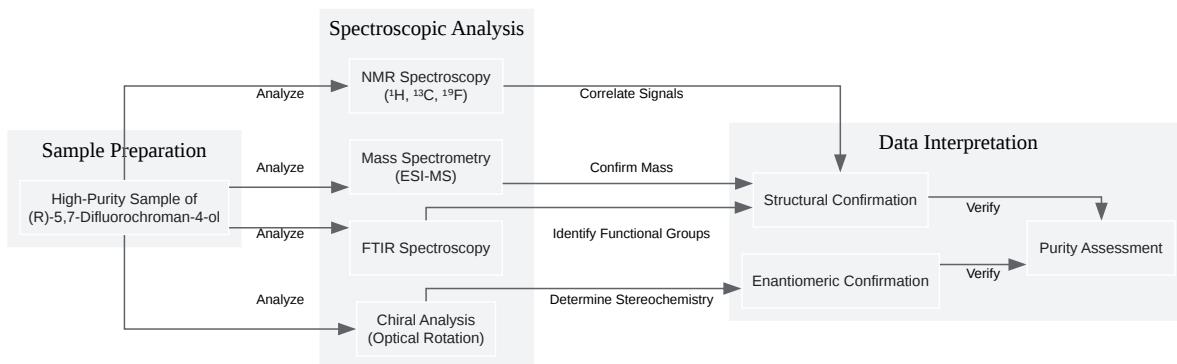
Parameter	Observation / Recommendation	Source(s)
Chemical Stability	Stable under recommended storage conditions.	[7] [12]
Storage Conditions	Store in a dry, tightly sealed container at 2-8°C. An inert atmosphere is recommended for long-term storage.	[2] [7] [9]
Conditions to Avoid	Moisture.	[7] [12]
Incompatible Materials	Strong acids, acid chlorides, acid anhydrides, and oxidizing agents.	[7] [12]

Trustworthiness of Protocol: Storing the compound under these conditions prevents hydrolysis, oxidation, and other potential side reactions, ensuring the integrity and purity of the material for downstream applications. Adherence to these guidelines is a self-validating system for maintaining compound quality.

Spectroscopic and Analytical Profile

The structural confirmation and purity assessment of (R)-5,7-Difluorochroman-4-ol rely on a suite of spectroscopic techniques. As enantiomers, both (R)- and (S)-5,7-Difluorochroman-4-ol will yield identical spectra in an achiral environment (e.g., NMR, MS).[\[13\]](#) Chiral-specific

techniques, such as optical rotation measurement or chiral chromatography, are necessary for confirming the enantiomeric identity.



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Caption: Experimental workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.[14][15] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent probe for analyzing fluorinated compounds. [16][17]

¹H and ¹³C NMR Data (Representative)[5][13] Solvent: DMSO-d₆, Frequency: 600 MHz (¹H), 151 MHz (¹³C)

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Assignment
Aromatic	6.69-6.72	m	Aromatic H
Aromatic	6.53	d	Aromatic H
CH-OH	5.40	d	H-4
OH	4.76	s	-OH
O-CH ₂	4.28-4.30	m	H-2
O-CH ₂	4.16-4.21	m	H-2
CH ₂	1.86-1.89	m	H-3

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
Aromatic	163.2, 161.7, 156.6	C-F and C-O Ar
Aromatic	110.5	C-Ar
Aromatic	100.0, 95.9	C-Ar
CH-OH	62.1	C-4
O-CH ₂	55.3	C-2
CH ₂	30.5	C-3

Experimental Protocol: NMR Sample Preparation[13]

- Sample Weighing: Accurately weigh 5-10 mg of **(R)-5,7-Difluorochroman-4-ol**.
- Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean 5 mm NMR tube.
- Acquisition: Record spectra on a high-field NMR spectrometer (e.g., \geq 400 MHz).
- Rationale: Using a high-field instrument provides better signal dispersion and resolution, which is critical for unambiguous assignment of protons and carbons, especially in the

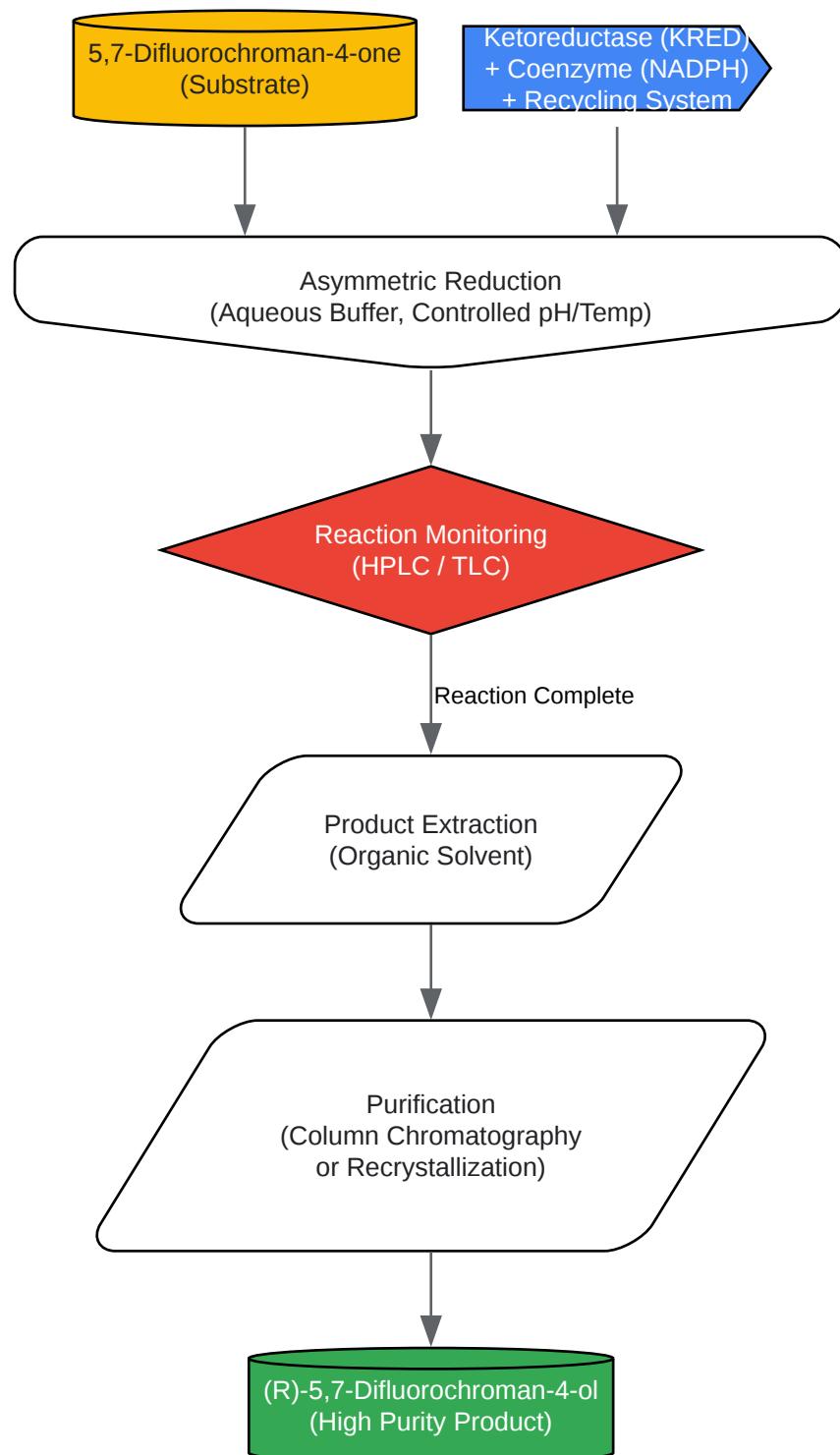
crowded aromatic region and for resolving complex splitting patterns caused by fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For chromanols, soft ionization techniques like Electrospray Ionization (ESI) are common. Interestingly, some chromanol structures have been observed to produce radical cation molecular ions ($M^{+\cdot}$) instead of the more typical protonated molecules ($[M+H]^+$), particularly under acidic conditions. [18] This is a key mechanistic insight for scientists to consider during data interpretation, as the choice of mobile phase can influence the observed ionic species.[18]

Synthesis and Quality Control

The primary industrial synthesis of **(R)-5,7-Difluorochroman-4-ol** is achieved through the highly stereoselective asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one. [1][4][7]



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Caption: General workflow for the enzymatic synthesis of (R)-5,7-Difluorochroman-4-ol.

Enzymatic Asymmetric Reduction

Expert Insight: The choice of an enzymatic method, specifically using a ketoreductase (KRED), is a deliberate one driven by the principles of green chemistry and the need for high stereochemical purity.[\[19\]](#) Metal-catalyzed hydrogenations can also achieve this but often require harsh conditions and expensive, toxic heavy metals. KREDs operate in aqueous media under mild conditions and exhibit exquisite stereoselectivity, directly yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[\[7\]](#)[\[19\]](#)

General Experimental Protocol:[\[7\]](#)

- Biocatalyst Preparation: A suitable buffer solution is prepared, and the ketoreductase enzyme, a coenzyme (typically NADPH), and a coenzyme recycling system (e.g., glucose/glucose dehydrogenase) are added.
- Substrate Addition: The 5,7-difluorochroman-4-one substrate is dissolved in a minimal amount of a water-miscible co-solvent and added to the enzyme mixture. A fed-batch approach is often used in scale-up operations to avoid substrate inhibition of the enzyme.[\[19\]](#)
- Reaction Control: The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme performance.
- Monitoring: The reaction's progress is monitored by HPLC or TLC until the starting material is consumed.
- Workup and Purification: Upon completion, the product is extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization to yield the high-purity (R)-**5,7-Difluorochroman-4-ol**.[\[7\]](#)

Trustworthiness of Protocol: This protocol incorporates a monitoring step (HPLC/TLC), which is a self-validating control point. It ensures that the reaction is not terminated prematurely or allowed to run too long, which could lead to side-product formation. This direct feedback loop is essential for reproducible, high-yield synthesis.

Conclusion

(R)-**5,7-Difluorochroman-4-ol** is a compound of significant scientific and commercial interest, primarily due to its role in the synthesis of Tegoprazan. Its physicochemical profile—

characterized by moderate lipophilicity, specific stereochemistry, and the presence of electron-withdrawing fluorine atoms—makes it an ideal intermediate for drug development.

Understanding its properties, from solubility and stability to its detailed spectroscopic signature, is crucial for any scientist working with this molecule. The established enzymatic synthesis routes offer a green and efficient pathway to this chiral alcohol, ensuring high purity and stereoselectivity. This guide provides the foundational knowledge and practical protocols necessary for the successful handling, characterization, and application of (R)-5,7-Difluorochroman-4-ol in a research and development setting.

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